Cas no 7124-93-8 (1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-)

1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- 化学的及び物理的性質
名前と識別子
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- 1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-
- MFCD12755898
- SCHEMBL2425535
- 7124-93-8
- AB65827
- BS-17966
- SY330053
- CS-0161869
- VTIJFGNTDHLPLT-UHFFFAOYSA-N
- 1,2,3,4,5,6-HEXAHYDROBENZO[B]AZOCINE
- AKOS024052007
- EN300-91169
- 1,2,3,4,5,6-hexahydro-1-benzazocine
- 1,2,3,4,5,6-hexahydro-benzo[b]azocine
- InChI=1/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H
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- インチ: InChI=1S/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H2
- InChIKey: VTIJFGNTDHLPLT-UHFFFAOYSA-N
- ほほえんだ: C1CCC2=CC=CC=C2NCC1
計算された属性
- せいみつぶんしりょう: 161.120449483g/mol
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12Ų
1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A943450-100mg |
1,2,3,4,5,6-Hexahydrobenzo[b]azocine |
7124-93-8 | 97% | 100mg |
$114.0 | 2024-05-28 | |
Enamine | EN300-91169-5.0g |
1,2,3,4,5,6-hexahydro-1-benzazocine |
7124-93-8 | 95% | 5.0g |
$1052.0 | 2024-05-20 | |
Ambeed | A943450-1g |
1,2,3,4,5,6-Hexahydrobenzo[b]azocine |
7124-93-8 | 97% | 1g |
$520.0 | 2024-05-28 | |
Enamine | EN300-91169-1.0g |
1,2,3,4,5,6-hexahydro-1-benzazocine |
7124-93-8 | 95% | 1.0g |
$362.0 | 2024-05-20 | |
Ambeed | A943450-250mg |
1,2,3,4,5,6-Hexahydrobenzo[b]azocine |
7124-93-8 | 97% | 250mg |
$194.0 | 2024-05-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DR538-250mg |
1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- |
7124-93-8 | 97% | 250mg |
3135CNY | 2021-05-07 | |
Enamine | EN300-91169-0.25g |
1,2,3,4,5,6-hexahydro-1-benzazocine |
7124-93-8 | 95% | 0.25g |
$180.0 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD637-1g |
1,2,3,4,5,6-hexahydro-1-benzazocine |
7124-93-8 | 95% | 1g |
¥3564.0 | 2024-04-17 | |
abcr | AB548550-250mg |
1,2,3,4,5,6-Hexahydrobenzo[b]azocine; . |
7124-93-8 | 250mg |
€344.10 | 2024-04-16 | ||
A2B Chem LLC | AV35573-250mg |
1,2,3,4,5,6-hexahydro-1-benzazocine |
7124-93-8 | 97% | 250mg |
$142.00 | 2024-04-19 |
1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- 関連文献
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1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring sizeYuji Ishihara,Toshimasa Tanaka,Giichi Goto J. Chem. Soc. Perkin Trans. 1 1992 3401
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2. Studies on the syntheses of heterocyclic compounds. Part 777. A synthetic approach to seco-mitosane type of compound related to mitomycinsTetsuji Kametani,Kimio Takahashi,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1979 1847
1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO-に関する追加情報
1-BENZAZOCINE, 1,2,3,4,5,6-HEXAHYDRO- (CAS No. 7124-93-8): A Comprehensive Overview
1-Benzazocine, 1,2,3,4,5,6-hexahydro- (CAS No. 7124-93-8) is a fascinating heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This bicyclic structure, featuring a nitrogen atom within its framework, serves as a crucial scaffold for various bioactive molecules. Researchers are particularly interested in its potential applications due to its unique structural properties and versatility in synthetic chemistry.
The molecular formula of 1,2,3,4,5,6-hexahydro-1-benzazocine is C11H15N, with a molecular weight of 161.24 g/mol. Its structure consists of a benzene ring fused to an eight-membered nitrogen-containing ring, which has been partially hydrogenated (containing six hydrogen atoms, hence the "hexahydro" prefix). This partial saturation gives the compound distinct chemical properties compared to its fully aromatic counterparts, making it valuable for various synthetic transformations.
In recent years, the scientific community has shown growing interest in benzazocine derivatives due to their potential pharmacological activities. While CAS 7124-93-8 itself may not be biologically active, it serves as an important precursor or intermediate in the synthesis of more complex molecules. The compound's rigid yet flexible structure allows for diverse functionalization, enabling medicinal chemists to explore various structure-activity relationships.
The synthesis of 1-benzazocine hexahydro derivatives typically involves ring-closing strategies or rearrangement reactions. Common methods include intramolecular cyclizations of appropriately substituted precursors or catalytic hydrogenation of corresponding unsaturated compounds. These synthetic approaches have been optimized over time to improve yields and selectivity, making the compound more accessible for research purposes.
From an analytical perspective, 1-benzazocine, 1,2,3,4,5,6-hexahydro- can be characterized using standard techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the compound's structure and purity, which are essential for research applications. The compound typically appears as a colorless to pale yellow liquid or low-melting solid under standard conditions.
In material science, the benzazocine core structure has shown promise in the development of novel organic materials. Its ability to participate in various non-covalent interactions makes it interesting for designing molecular assemblies or functional materials with specific properties. Researchers are exploring its potential in creating advanced materials for optoelectronic applications or as building blocks for more complex architectures.
The stability profile of CAS No. 7124-93-8 makes it suitable for various chemical transformations. It generally shows good stability under normal storage conditions, though like many nitrogen-containing heterocycles, it should be protected from prolonged exposure to strong acids or oxidizing agents. Proper handling includes storage in tightly sealed containers under inert atmosphere when necessary.
Current research trends involving hexahydro-1-benzazocine derivatives focus on their potential in drug discovery programs. While maintaining compliance with all regulations, scientists are investigating modified versions of this scaffold for various therapeutic areas. The compound's versatility allows for the introduction of diverse functional groups, enabling the exploration of different pharmacological profiles.
From a commercial perspective, 1-benzazocine, 1,2,3,4,5,6-hexahydro- is available through specialty chemical suppliers catering to research institutions and pharmaceutical companies. Its price and availability may vary depending on purity requirements and quantity needed. The compound is typically supplied with comprehensive analytical data to ensure quality for research applications.
Environmental and safety considerations for 7124-93-8 follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be followed. Material Safety Data Sheets (MSDS) provide detailed handling instructions for researchers working with this compound.
The future outlook for 1,2,3,4,5,6-hexahydro-1-benzazocine research appears promising, with ongoing studies exploring novel synthetic methodologies and potential applications. As chemical biology and medicinal chemistry continue to advance, this scaffold may play an increasingly important role in the development of new molecular entities with valuable properties.
For researchers interested in working with CAS 7124-93-8, it's recommended to consult recent literature for the latest synthetic protocols and applications. The compound's unique structure continues to inspire innovative chemistry, making it a valuable tool in both academic and industrial research settings.
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